molecular formula C18H19N5 B2803405 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380079-59-2

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2803405
CAS No.: 2380079-59-2
M. Wt: 305.385
InChI Key: JJANHEGQFFVYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole” is a complex organic molecule that contains several functional groups including a benzimidazole ring, a pyrimidine ring, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The benzimidazole and pyrimidine rings are aromatic, which means they are planar and stable. The azetidine ring is a smaller, less stable ring which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the azetidine ring could make it more reactive towards certain reagents .

Future Directions

The future research on this compound could involve studying its biological activities and potential uses in medicine. It could also involve optimizing its synthesis process and studying its reactivity and stability .

Properties

IUPAC Name

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-20-15-4-2-3-5-16(15)23(12)14-10-22(11-14)17-8-9-19-18(21-17)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJANHEGQFFVYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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